1-Benzyl-2-methyl-1h-pyrrole-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR signals (in CDCl₃ or DMSO-d₆) include:
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrrole H4, H5 | 6.2–6.8 | Multiplet | 2H |
| Benzyl CH₂ | 5.1–5.3 | Singlet | 2H |
| Aromatic (C₆H₅) | 7.2–7.4 | Multiplet | 5H |
| Methyl (C2-CH₃) | 2.4–2.6 | Singlet | 3H |
| COOH | 12.1–12.5 | Broad | 1H |
In ¹³C NMR , key signals would correspond to the carboxylic acid carbon (δ 168–172 ppm), pyrrole carbons (δ 110–140 ppm), and benzyl carbons (δ 128–137 ppm).
Infrared (IR) Spectroscopy
| Bond Vibration | Wavenumber (cm⁻¹) |
|---|---|
| O−H (COOH) | 2500–3300 (broad) |
| C=O (COOH) | 1680–1720 |
| C−N (pyrrole) | 1250–1350 |
| C−H (aromatic) | 3000–3100 |
Mass Spectrometry (MS)
The electron ionization (EI) spectrum would likely exhibit:
- Molecular ion peak : m/z 229 (C₁₄H₁₅NO₂⁺)
- Key fragments :
This spectroscopic profile distinguishes it from analogs like 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, which shows additional methyl-related fragments.
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-benzyl-2-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-10-12(13(15)16)7-8-14(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16) |
InChI Key |
IKZHQAOKRXYAET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of benzylamine with 2-methyl-3-oxobutanoic acid under acidic conditions to form the desired pyrrole ring .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrroles .
Scientific Research Applications
Pharmaceutical Development
1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid and its derivatives have shown significant biological activity, making them potential candidates for drug development. Research indicates that these derivatives exhibit anticancer properties, particularly against various cancer cell lines. For instance, studies have demonstrated that modifications to the compound can enhance its efficacy against specific targets such as epidermal growth factor receptor (EGFR) .
Case Study: Anticancer Activity
A study published in the Journal of Research in Pharmacy reported on new derivatives of pyrrole compounds synthesized from this compound. These derivatives exhibited promising anticancer activity against leukemia and central nervous system cancer cell lines, suggesting their potential as therapeutic agents .
Applications in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in multiple chemical reactions allows for the creation of complex structures with potential applications in pharmaceuticals.
Synthesis of Derivatives
The compound can be synthesized through several methods, including one-step continuous flow synthesis, which has been reported to yield higher quantities and purities compared to traditional batch methods . This method allows for efficient production and further manipulation of the compound for diverse applications.
Table 1: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Continuous Flow Synthesis | 63% | Higher yield compared to batch synthesis |
| Batch Synthesis | 40% | Lower yield; traditional method |
| Derivative Modification | Varies | Enhances biological activity |
Biological Interactions
The interaction studies of this compound focus on its mechanism of action within biological systems. Research suggests that it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The exact nature of these interactions varies depending on the specific derivative being studied and its intended application .
Materials Science Applications
Beyond medicinal chemistry, this compound is also explored for its properties in materials science. Its structural features lend themselves to applications in polymer chemistry and the development of advanced materials with specific functionalities.
Case Study: Polymer Chemistry
Research has indicated that derivatives of this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce bioactivity into the material .
Mechanism of Action
The mechanism of action of 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Physicochemical Properties
The table below compares key physicochemical parameters of the target compound with structurally related analogs:
Notes:
Structural and Functional Differences
Heterocyclic Core Variations
- Pyrrole vs. Pyrazole: The target compound’s pyrrole ring (one nitrogen atom) contrasts with pyrazole derivatives (two adjacent nitrogen atoms, e.g., 1-methyl-1H-pyrazole-3-carboxylic acid ).
Substituent Effects
- Benzyl vs.
- Methyl Position : The absence of a 5-methyl group in the target compound (vs. 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ) may improve conformational flexibility, facilitating interactions in enzyme active sites.
Biological Activity
1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of hypoxia-inducible factors (HIF) modulation and antimicrobial properties. This article reviews the current understanding of its biological activity, focusing on synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, often involving the cyclization of pyrrole derivatives. The general synthetic pathway includes:
- Formation of Pyrrole Derivatives : Starting from 2-methyl-1H-pyrrole-3-carboxylic acid.
- Benzylation : Introduction of the benzyl group via nucleophilic substitution reactions.
- Purification : Characterization using techniques such as NMR and IR spectroscopy to confirm the structure.
Hypoxia-Inducible Factor (HIF) Modulation
One of the most significant biological activities associated with this compound is its role as a modulator of HIF. Under hypoxic conditions, HIF plays a crucial role in cellular responses by regulating genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
Research indicates that compounds that stabilize HIFα can provide therapeutic benefits in conditions such as ischemia and anemia. For instance, studies have shown that derivatives similar to this compound can enhance HIF activity, leading to increased expression of vascular endothelial growth factor (VEGF), which is vital for new blood vessel formation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study synthesized a series of pyrrole derivatives and evaluated their antibacterial and antifungal activities against various pathogens. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing enhanced efficacy due to structural modifications such as methoxy group introduction .
Case Study 1: Antimicrobial Efficacy
In a controlled study, several derivatives of this compound were tested against common bacterial strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, revealing effective antibacterial activity with zones of inhibition ranging from 15 mm to 25 mm depending on the specific derivative tested. This indicates a promising potential for developing new antimicrobial agents based on this scaffold .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| A | E. coli | 20 | 125 |
| B | Staphylococcus aureus | 25 | 100 |
| C | Bacillus cereus | 18 | 150 |
Case Study 2: HIF Stabilization
Another study focused on the effects of this compound on HIF stabilization under hypoxic conditions. The compound was shown to significantly increase HIFα levels in cultured cells exposed to low oxygen levels, suggesting its potential use in therapies aimed at enhancing tissue oxygenation during ischemic events .
Q & A
Q. What are the recommended synthetic routes for 1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves multi-step synthesis starting from pyrrole derivatives. For example, alkylation at the 1-position with benzyl bromide followed by carboxylation at the 3-position using directed metalation or carbon dioxide insertion. Optimization can include temperature control (e.g., 0–5°C for carboxylation to minimize side reactions) and stoichiometric adjustments of reagents like lithium diisopropylamide (LIDA) . Purification via recrystallization (e.g., using ethanol/water mixtures) is critical, as highlighted in studies reporting melting points (mp) of structurally related compounds (e.g., mp 150–152°C for 1-methyl-1H-pyrazole-3-carboxylic acid) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming substitution patterns. For instance, benzyl protons typically appear as a multiplet near δ 7.3 ppm, while methyl groups resonate around δ 2.1–2.5 ppm in similar pyrrole derivatives .
- Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESIMS) is preferred for molecular weight confirmation (e.g., [M+1] peaks in ESIMS for analogous compounds ).
- Infrared (IR) Spectroscopy : A strong carbonyl stretch (~1680–1720 cm) confirms the carboxylic acid group .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Standardized Protocols : Use validated synthetic procedures, such as those reported in crystallographic studies (e.g., single-crystal X-ray diffraction for unambiguous structural confirmation ).
- Purity Checks : Employ HPLC with UV detection (λ = 254 nm) and compare retention times with standards. For example, >95% purity thresholds are common in reagent-grade syntheses .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., benzyl or methyl groups) and assess biological activity changes. For example, replacing the benzyl group with a trifluoromethyl group (as in 1-methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid) can alter binding affinity .
- Data Meta-Analysis : Cross-reference biological assay conditions (e.g., cell lines, concentration ranges) from conflicting studies to identify variables affecting outcomes .
Q. How can computational modeling enhance the understanding of this compound’s reactivity or drug-likeness?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. PubChem-derived InChI keys and SMILES strings (e.g.,
CN1C=C(C=C1C(=O)O)C(F)(F)Ffor trifluoromethyl derivatives) enable precise modeling . - Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes in metabolic pathways). Studies on similar pyrrole carboxylates have identified hydrogen bonding with active-site residues as critical .
Q. What experimental designs are suitable for probing the mechanism of carboxyl group reactivity in this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using C vs. C-labeled carboxylic acids to elucidate decarboxylation mechanisms.
- pH-Dependent Studies : Monitor reaction pathways under varying pH conditions (e.g., acid-catalyzed esterification vs. base-mediated hydrolysis) .
Q. How can researchers address discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks caused by isotopic variations or impurities.
- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural data, as demonstrated for 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide (R factor = 0.055) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
